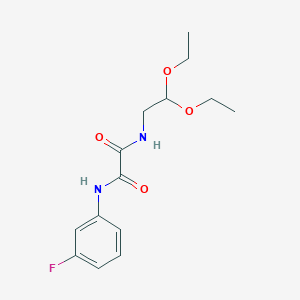

N1-(2,2-diethoxyethyl)-N2-(3-fluorophenyl)oxalamide

Description

N1-(2,2-Diethoxyethyl)-N2-(3-fluorophenyl)oxalamide is an oxalamide derivative characterized by a diethoxyethyl group at the N1 position and a 3-fluorophenyl moiety at the N2 position. The diethoxyethyl group may enhance solubility or metabolic stability compared to simpler alkyl or aromatic substituents, while the 3-fluorophenyl moiety introduces electronic effects that could influence receptor binding or metabolic pathways.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-6-10(15)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIGLDZZRAHUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC(=CC=C1)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of an oxalamide backbone with a fluorophenyl group and a diethoxyethyl substituent, which may influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, possibly through interference with bacterial cell wall synthesis or metabolic processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests against a panel of bacterial strains showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has moderate cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 22.7 |

| A549 (lung cancer) | 30.5 |

These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to inhibit bacterial growth effectively and suggested that it could serve as a lead compound for developing new antibacterial therapies.

Case Study 2: Cancer Cell Line Testing

A research article in Cancer Letters examined the effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis in HeLa cells through the activation of caspase-3 and -9 pathways. This mechanism indicates its potential use in cancer treatment strategies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxalamides are highly dependent on their N1 and N2 substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Functional Differences

- Flavoring vs. Therapeutic Applications: S336 and its analog S5456 are optimized for taste enhancement, with low toxicity and minimal CYP enzyme interference . In contrast, antiviral analogs like BNM-III-170 and Compound 13 incorporate bulky or charged substituents (e.g., guanidinomethyl, thiazolyl) to target viral entry mechanisms .

- Substituent Impact on Bioactivity: Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound may offer improved metabolic stability compared to chlorinated analogs (e.g., Compound 28), as fluorine’s electronegativity reduces oxidative metabolism. Diethoxyethyl vs. Methoxyphenethyl: The diethoxyethyl group likely enhances solubility in non-polar matrices, whereas methoxyphenethyl groups (e.g., in Compound 28) may favor interactions with aromatic enzyme binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.